Methyl 5-bromo-2-methylpyrimidine-4-carboxylate

描述

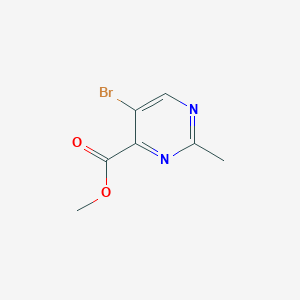

Methyl 5-bromo-2-methylpyrimidine-4-carboxylate is a pyrimidine derivative characterized by a bromine atom at position 5, a methyl group at position 2, and a methyl ester at position 4 of the pyrimidine ring. Pyrimidine-based compounds are widely used in pharmaceutical and agrochemical research due to their versatile reactivity and ability to act as building blocks for heterocyclic synthesis .

属性

IUPAC Name |

methyl 5-bromo-2-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-9-3-5(8)6(10-4)7(11)12-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTMDVUGIKBUTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660060 | |

| Record name | Methyl 5-bromo-2-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211530-20-9 | |

| Record name | Methyl 5-bromo-2-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Methyl 5-bromo-2-methylpyrimidine-4-carboxylate (MBMPC) is a pyrimidine derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom and a carboxylate group, which are critical for its reactivity and interaction with biological systems. The structural features of MBMPC suggest that it may play a role in various biochemical pathways, making it a candidate for further investigation.

Chemical Structure and Properties

- Molecular Formula: C7H7BrN2O2

- Molecular Weight: Approximately 216.03 g/mol

The compound's unique structure, featuring a brominated pyrimidine ring, enhances its reactivity and potential interactions with biomolecules, which can lead to significant biological effects.

Anticancer Activity

A study highlighted the effects of pyrimidine derivatives on cancer cells, noting that certain compounds exhibited significant inhibition of cell proliferation. For instance, related compounds showed IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer properties .

Enzyme Inhibition

Research indicates that methyl pyrimidines can act as effective enzyme inhibitors. For example, derivatives similar to MBMPC have been studied for their ability to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis . This suggests that MBMPC could potentially inhibit MMPs, contributing to its anticancer activity.

The mechanism by which MBMPC exerts its biological effects is likely multifaceted. The bromine atom may enhance the compound's ability to participate in nucleophilic substitutions, allowing it to interact with various biological targets. Additionally, the carboxylate group may facilitate binding to enzyme active sites or receptor sites, influencing cellular signaling pathways.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| This compound | Pyrimidine | Potential anticancer and enzyme inhibition |

| Methyl 5-bromo-2-methoxypyridine-4-carboxylate | Pyridine | Anticancer activity with specific receptor targeting |

| Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate | Pyrimidine | Antimicrobial properties |

Pharmacokinetics

Understanding the pharmacokinetics of MBMPC is crucial for evaluating its therapeutic potential. Factors such as solubility, stability, and metabolic pathways will influence its bioavailability and efficacy in vivo. It is recommended that future studies focus on these aspects to provide a comprehensive understanding of how MBMPC behaves within biological systems.

相似化合物的比较

Substituent Variations at Position 2

The substituent at position 2 significantly influences the compound’s steric and electronic properties:

Thioether and pyrrolidinyl substituents enhance lipophilicity and solubility, respectively.

Halogen Variations at Position 5

Replacing bromine with chlorine alters reactivity and molecular weight:

Key Insight : Bromine’s superior leaving group capacity makes it more reactive in Suzuki-Miyaura couplings compared to chlorine.

Ester Group Variations

The choice of ester (methyl vs. ethyl) affects physical properties:

Key Insight : Ethyl esters generally exhibit higher lipophilicity but may face stability challenges, as seen in discontinued products .

Positional Isomerism

Variations in substituent positions alter biological activity:

Key Insight: The amino group at position 4 (instead of methyl at position 2) increases polarity and solubility in DMSO, making it suitable for biological assays .

准备方法

Synthesis of 2-Methyl-5-bromopyrimidine

A patented method (CN113683571A) describes a multi-step synthesis starting from 2-amino-5-bromopyrimidine or 2-hydroxy-5-bromopyrimidine to obtain 2-methyl-5-bromopyrimidine, a crucial precursor for the target ester.

- Step a : Diazotization of 2-amino-5-bromopyrimidine with acid (sulfuric and hydrobromic acids), followed by Sandmeyer or Matman reactions, or halogenation of 2-hydroxy-5-bromopyrimidine with phosphorus oxychloride in organic solvents (toluene/xylene) at 80–85 °C to yield 2-halogen-5-bromopyrimidine derivatives.

- Step b : Nucleophilic substitution of 2-halogen-5-bromopyrimidine with carboxylic diesters in the presence of alkali (potassium tert-butoxide or sodium tert-amylate) in solvents such as tetrahydrofuran or 2-methyltetrahydrofuran at 0–80 °C.

- Step c : Hydrolysis and decarboxylation under acidic conditions (hydrochloric acid, 100–105 °C) or using potassium carbonate/DMSO at elevated temperatures to yield 2-methyl-5-bromopyrimidine.

This method emphasizes readily available raw materials, mild conditions, and potential for industrial scale-up with improved yields and cost efficiency.

Direct Synthesis of 5-Bromo-2-methylpyrimidine-4-carboxylic Acid

An alternative approach involves direct condensation of acetamidine hydrochloride with mucobromic acid in the presence of sodium ethoxide in ethanol at 50 °C, followed by acid treatment to isolate 5-bromo-2-methylpyrimidine-4-carboxylic acid with a moderate yield of 42%.

| Step | Reagents/Conditions | Product Yield | Notes |

|---|---|---|---|

| 1 | Acetamidine hydrochloride + sodium ethoxide in ethanol, 50 °C | Intermediate | Formation of pyrimidine ring |

| 2 | Addition of mucobromic acid dropwise | Maintains temperature control | |

| 3 | Hydrochloric acid treatment, filtration, freeze-drying | 42% | Brown solid product |

This method provides a direct route to the carboxylic acid precursor, which can be further esterified to the methyl ester.

Radical Alkoxycarbonylation (Minisci Reaction) for Ester Formation

A notable synthetic advancement is the use of a Minisci-type radical alkoxycarbonylation reaction to prepare 5-bromopyrimidine-4-carboxylic acid esters, including methyl esters, with high regioselectivity and improved yields.

- Starting from 5-bromopyrimidine, the reaction with alkoxycarbonyl radicals generated in situ leads to selective functionalization at the 4-position.

- The reaction is typically conducted in a biphasic toluene-water system with acetic acid as an additive to enhance conversion.

- This method avoids the low yields and multiple steps associated with traditional acid chloride formation and esterification.

For example, ethyl 5-bromopyrimidine-4-carboxylate was synthesized in 48% yield in one step from 5-bromopyrimidine, demonstrating the efficiency of this radical approach.

Synthesis of 5-Bromo-2-methylpyrimidine-4-carboxylic Acid Ethyl Ester

A related ester derivative, the ethyl ester of 5-bromo-2-methylpyrimidine-4-carboxylic acid, can be synthesized via a sequence involving:

- Reaction of 5-bromo-2-methylpyrimidine with ferrous(II) sulfate heptahydrate and sulfuric acid in a water-toluene mixture at -10 °C (Minisci reaction conditions).

- Treatment with α-hydroxy-α-(ethoxycarbonyl)ethyl hydroperoxide and acetic acid in water/toluene at -10 to 0 °C for 1.5 hours.

- Final neutralization with sodium hydroxide in water/toluene to pH 7 and cooling.

This method yields the ethyl ester in 52% yield, demonstrating a practical approach to ester derivatives of bromopyrimidines.

Comparative Summary of Preparation Methods

Research Findings and Practical Considerations

- The patented method offers a versatile and potentially industrially scalable route to 2-methyl-5-bromopyrimidine, a key intermediate for subsequent esterification.

- Radical alkoxycarbonylation methods represent a modern, regioselective approach to directly introduce ester groups at the 4-position of bromopyrimidines, improving yields and reducing purification complexity.

- Traditional condensation methods remain useful for direct synthesis of the carboxylic acid precursor but may suffer from moderate yields and require further esterification steps.

- Reaction conditions such as temperature control (e.g., -10 to 85 °C), choice of solvents (THF, toluene, ethanol), and base selection (potassium tert-butoxide, sodium ethoxide) critically influence product yield and purity.

- Hydrolysis and decarboxylation steps require careful pH and temperature management to avoid side reactions and maximize conversion.

常见问题

Q. Table 1: Comparison of Synthetic Approaches

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Conventional heating | 65–75 | 90–95 | Scalability |

| Microwave irradiation | 85–92 | 95–99 | Reduced reaction time (30–60 min) |

| LDA-mediated reaction | 78–88 | 97–99 | Enhanced regioselectivity |

Basic: What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

- X-ray crystallography : SHELX software is widely used for refining crystal structures, particularly for resolving halogen (Br) positioning and confirming the ester group’s geometry . ORTEP-III aids in visualizing thermal ellipsoids and molecular packing .

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., methyl at 2-position, bromine at 5-position). H-N HMBC can verify pyrimidine ring connectivity .

- Mass spectrometry : High-resolution ESI-MS identifies isotopic patterns (e.g., Br/Br) and validates molecular formula (CHBrNO) .

Advanced: How can contradictions in spectroscopic and crystallographic data be resolved?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., ring puckering) or crystal packing distortions:

- Dynamic NMR : Detects conformational exchange in solution (e.g., pyrimidine ring puckering) that may not align with solid-state structures .

- DFT calculations : Compare computed (B3LYP/6-31G**) and experimental NMR/IR spectra to identify equilibrium geometries .

- Multi-temperature crystallography : Resolve thermal motion artifacts by collecting data at 100 K and 298 K to assess positional variability .

Advanced: What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Frontier Molecular Orbital (FMO) analysis : Identifies electrophilic centers (e.g., C-5 bromine) using HOMO-LUMO gaps. DFT studies (e.g., Gaussian 16) show the 4-carboxylate group stabilizes transition states via resonance .

- Molecular Electrostatic Potential (MEP) maps : Highlight regions susceptible to nucleophilic attack (e.g., bromine’s σ-hole for SNAr reactions) .

- Kinetic isotope effects (KIE) : Deuterated analogs validate proposed mechanisms (e.g., aryl bromide displacement) .

Advanced: How does the methyl group at the 2-position influence biological activity compared to other substituents?

Methodological Answer:

The 2-methyl group enhances steric hindrance and lipophilicity, affecting binding to target proteins:

- Enzyme inhibition assays : Compare IC values against kinases (e.g., CK2). Methyl substitution reduces off-target interactions compared to amino or thioether groups .

- Molecular docking (AutoDock Vina) : Simulations show the methyl group stabilizes hydrophobic pockets in protein active sites, improving binding affinity by 2–3 kcal/mol versus hydrogen-bonding substituents .

Q. Table 2: Substituent Effects on Biological Activity

| Substituent (2-position) | Target Protein | IC (µM) | Binding Mode |

|---|---|---|---|

| Methyl | CK2 | 0.45 | Hydrophobic interaction |

| Amino | CK2 | 1.20 | H-bond donor |

| Thioether | CK2 | 0.85 | π-sulfur interaction |

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of brominated pyrimidine vapors .

- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure, which may cause irritation .

- Waste disposal : Halogenated waste containers for bromine-containing byproducts, neutralized with 10% sodium thiosulfate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。